D18024
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of D18024 involves the reaction of 4-fluorobenzylidene with 1-phenethylazepan-4-yl in the presence of a phthalazinone derivative . The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and may require sonication to achieve the desired solubility .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
D18024 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various solvents such as DMSO .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
D18024 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its anti-allergic and anti-histamine effects.
Medicine: Investigated for potential therapeutic applications in treating allergic reactions.
Industry: Utilized in the development of new materials and compounds.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
Phthalazinone: The parent compound of D18024, known for its various pharmacological properties.
Cetirizine: Another anti-histamine compound used to treat allergic reactions.
Loratadine: A non-sedating anti-histamine used for similar purposes.
Uniqueness
This compound is unique due to its specific chemical structure, which provides a distinct profile of anti-allergic and anti-histamine activity . Its phthalazinone backbone differentiates it from other anti-histamines like cetirizine and loratadine .
Properties
CAS No. |
110406-33-2 |
---|---|
Molecular Formula |
C29H31ClFN3O |
Molecular Weight |
492.0 g/mol |
IUPAC Name |
4-[(4-fluorophenyl)methyl]-2-[1-(2-phenylethyl)azepan-4-yl]phthalazin-1-one;hydrochloride |
InChI |
InChI=1S/C29H30FN3O.ClH/c30-24-14-12-23(13-15-24)21-28-26-10-4-5-11-27(26)29(34)33(31-28)25-9-6-18-32(20-17-25)19-16-22-7-2-1-3-8-22;/h1-5,7-8,10-15,25H,6,9,16-21H2;1H |
InChI Key |
KBNISKYDAJMVNI-UHFFFAOYSA-N |
SMILES |
C1CC(CCN(C1)CCC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C(=N3)CC5=CC=C(C=C5)F.Cl |
Canonical SMILES |
C1CC(CCN(C1)CCC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C(=N3)CC5=CC=C(C=C5)F.Cl |
Related CAS |
135381-77-0 (Parent) |
Synonyms |
D18024 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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